molecular formula C22H22N2OS2 B2751279 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 919851-28-8

2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2751279
CAS No.: 919851-28-8
M. Wt: 394.55
InChI Key: ICIMWMPUMOWQDW-UHFFFAOYSA-N
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Description

2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is an intriguing compound that combines a thiazole ring with a phenyl group substituted with a methylthio group and an acetamide linkage to a tetrahydronaphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide typically involves several key steps:

    • Preparation of the Thiazole Ring: : This can be achieved by reacting a suitable α-haloketone with a thiourea under reflux conditions, forming the thiazole core.

    • Formation of the Phenyl Group with Methylthio Substitution: : The phenyl group with the methylthio substitution can be introduced via a Friedel-Crafts acylation followed by methylation using appropriate reagents like methyl iodide.

    • Coupling of the Tetrahydronaphthalene Derivative: : This involves a Grignard reaction or a similar alkylation method to introduce the tetrahydronaphthyl group.

    • Amide Bond Formation: : Finally, the acetamide linkage is established through a condensation reaction between the acyl chloride derivative and the amine.

Industrial Production Methods:
  • Industrial production often involves optimizing these reactions for scale, employing more efficient catalysts and solvents to enhance yield and reduce reaction times.

  • Continuous flow reactors might be used to streamline production, ensuring consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction can target the carbonyl group in the acetamide linkage, potentially forming an amine.

  • Substitution: : Various substitution reactions can occur, particularly electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: : Acids such as sulfuric acid (H2SO4) for electrophilic aromatic substitution.

Major Products Formed:
  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Various functionalized aromatic compounds.

Scientific Research Applications

In Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

In Biology:
In Medicine:
  • Could be investigated for pharmaceutical properties, such as anti-inflammatory or anticancer activities, depending on its ability to interact with specific molecular targets.

In Industry:
  • Applications in the development of novel materials, potentially in polymers or as part of advanced chemical formulations.

Mechanism of Action

  • The compound exerts its effects primarily through interactions with specific molecular targets, likely involving binding to proteins or enzymes, leading to modulation of their activity.

  • It could also interact with cellular pathways, affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • Compounds like 2-phenylthiazole derivatives, N-acylated thiazoles, and tetrahydronaphthalene-substituted amides.

Uniqueness:
  • The combination of a thiazole ring with a phenyl group bearing a methylthio substitution and a tetrahydronaphthalene moiety sets this compound apart from others, potentially offering unique biological activities or chemical reactivities.

This article scratches the surface of the fascinating world of 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide. Dive deeper into each section for a richer understanding!

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-26-19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-27-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIMWMPUMOWQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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